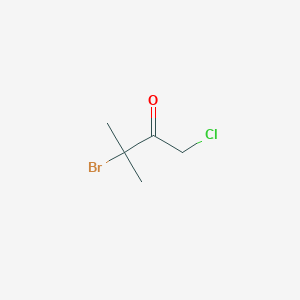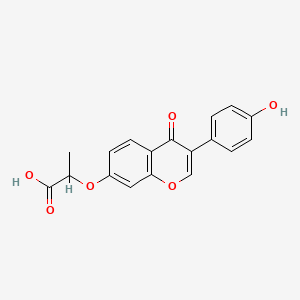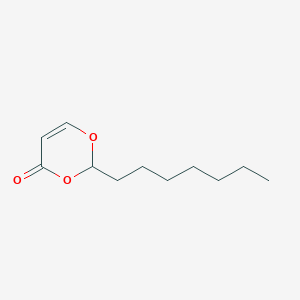
2-Heptyl-2H,4H-1,3-dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyl-2H,4H-1,3-dioxin-4-one: is an organic compound belonging to the class of dioxinones It is characterized by a heptyl group attached to a dioxinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptyl-2H,4H-1,3-dioxin-4-one typically involves the reaction of heptanal with ethyl acetoacetate in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-Heptyl-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxinone ring to a dihydroxy compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Heptanoic acid derivatives
Reduction: Dihydroxyheptane derivatives
Substitution: Various substituted dioxinones
Aplicaciones Científicas De Investigación
2-Heptyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Heptyl-2H,4H-1,3-dioxin-4-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Comparación Con Compuestos Similares
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 2,2-Dimethyl-4H-1,3-dioxin-4-one
- 2-Phenyl-4H-1,3-dioxin-4-one
Comparison: 2-Heptyl-2H,4H-1,3-dioxin-4-one is unique due to its heptyl group, which imparts distinct physicochemical properties compared to other dioxinones
Propiedades
Número CAS |
94691-92-6 |
|---|---|
Fórmula molecular |
C11H18O3 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-heptyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-7-11-13-9-8-10(12)14-11/h8-9,11H,2-7H2,1H3 |
Clave InChI |
SEINIXYXCRJKGU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1OC=CC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


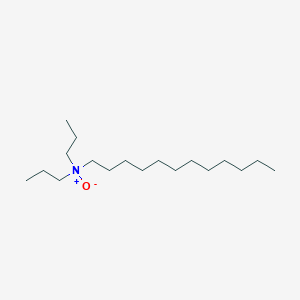
silane](/img/structure/B14345642.png)
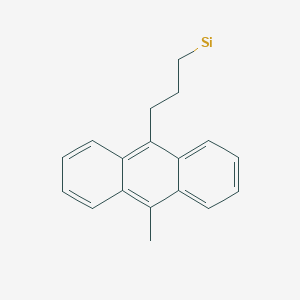
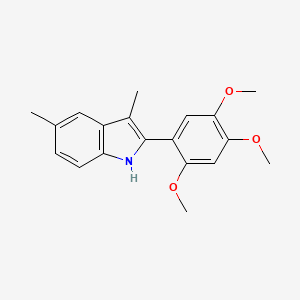
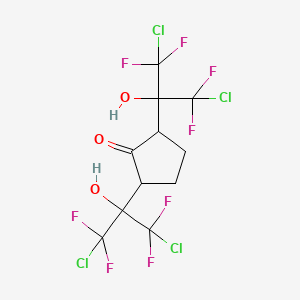

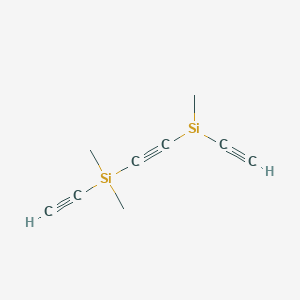

![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

